Cas no 104371-21-3 ((1R)-1-(pentafluorophenyl)ethan-1-ol)

104371-21-3 structure
Nome do Produto:(1R)-1-(pentafluorophenyl)ethan-1-ol
(1R)-1-(pentafluorophenyl)ethan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)-
- (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol
- (1R)-1-(2,3,4,5,6-pentafluorophenyl)ethan-1-ol
- (R)-(+)-
- (R)-(+)-1-(pentafluorophenyl)ethanol
- (R)-(+)-1-(Pentafluorphenyl)ethanol
- (R)-1-(pentafluorophenyl)ethanol
- (R)-1-pentafluorophenylethan-1-ol
- 76744_FLUKA
- A-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- R(+)-1-(PENTAFLUOROPHENYL)ETHANOL
- (1R)-1-(Pentafluorophenyl)ethanol
- (r)-(+)-α-methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- R(+)-ALPHA-METHYL-2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL
- (R)-(+)-1-(PENTAFLUOROPHENYL)ETHANOL, FL UKABRAND CHIRASELECT REAGENT, 99+%
- (1R)-1-(pentafluorophenyl)ethan-1-ol
- DTXSID30426698
- (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, for chiral derivatization, >=99.0%
- (R)-1-(perfluorophenyl)ethanol
- EN300-1858943
- (R)-(+)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (R)-(+)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (R)-(+)-1-(Pentafluoro-phenyl)ethanol
- MFCD00077839
- AKOS024385671
- J-001159
- 104371-21-3
-
- MDL: MFCD00077839
- Inchi: InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1
- Chave InChI: WYUNHWKTLDBPLE-UWTATZPHSA-N
- SMILES: C[C@H](C1C(F)=C(F)C(F)=C(F)C=1F)O
Propriedades Computadas
- Massa Exacta: 212.02605559g/mol
- Massa monoisotópica: 212.02605559g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 186
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 20.2Ų
- XLogP3: 1.9
Propriedades Experimentais
- Ponto de Fusão: 40-43 °C
41-42 °C (lit.) - Ponto de Flash: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- PSA: 20.23000
- LogP: 2.43540
- Actividade Óptica: [α]20/D +7.0±0.5°, c = 1% in pentane
(1R)-1-(pentafluorophenyl)ethan-1-ol Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
- CÓDIGOS DA MARCA F FLUKA:10
-
Identificação dos materiais perigosos:
- Frases de Risco:36/37/38
(1R)-1-(pentafluorophenyl)ethan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB388908-1 g |
(R)-(+)-1-(Pentafluoro-phenyl)ethanol |
104371-21-3 | 1g |
€722.00 | 2023-02-03 | ||
Enamine | EN300-1858943-0.05g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1858943-1.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1858943-10.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 10g |
$4052.0 | 2023-06-03 | ||
Chemenu | CM546734-1g |
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL |
104371-21-3 | CM546734 | 1g |
$392 | 2022-06-14 | |
abcr | AB388908-1g |
(R)-(+)-1-(Pentafluoro-phenyl)ethanol; . |
104371-21-3 | 1g |
€677.30 | 2025-02-16 | ||
Enamine | EN300-1858943-5.0g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1858943-5g |
(1R)-1-(pentafluorophenyl)ethan-1-ol |
104371-21-3 | 5g |
$2443.0 | 2023-09-18 | ||
Chemenu | CM546734-5g |
R(+)-1-(PENTAFLUOROPHENYL)ETHANOL |
104371-21-3 | CM546734 | 5g |
$1568 | 2022-06-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03162-1g |
Benzenemethanol,2,3,4,5,6-pentafluoro-a-methyl-, (aR)- |
104371-21-3 | 1g |
¥5198.0 | 2021-09-04 |
(1R)-1-(pentafluorophenyl)ethan-1-ol Literatura Relacionada
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
104371-21-3 ((1R)-1-(pentafluorophenyl)ethan-1-ol) Produtos relacionados
- 87327-65-9(2,6-Difluoro-α-methylbenzenemethanol)
- 75853-08-6(1-(Pentafluorophenyl)ethanol)
- 1766-76-3(Decafluorobenzhydrol)
- 830-50-2(1-(Pentafluorophenyl)ethanol)
- 7583-08-6(1-(pentafluorophenyl)ethanol)
- 715-31-1(2-(Pentafluorophenyl)propan-2-ol)
- 1807013-22-4(4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid)
- 2229648-10-4(3-phenylprop-2-en-1-yl sulfamate)
- 1005669-24-8(1-(2-chlorophenyl)methyl-5-methyl-3,4-dinitro-1H-pyrazole)
- 1896825-44-7(Methyl 3-(1-methylpiperidin-4-yl)prop-2-ynoate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:104371-21-3)(1R)-1-(pentafluorophenyl)ethan-1-ol

Pureza:99%
Quantidade:1g
Preço ($):401.0